molecular formula C18H19N3O3 B2950049 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034511-48-1

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2950049
CAS No.: 2034511-48-1
M. Wt: 325.368
InChI Key: VTPUPSQEOVATBQ-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a furan-2-yl group at the 4-position. The ethyl spacer links the pyrazole moiety to the acetamide group, which is further substituted with an o-tolyloxy (2-methylphenoxy) chain.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUPSQEOVATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors:

  • Step 1: Synthesis of 4-(furan-2-yl)-1H-pyrazole by reacting furan-2-carbaldehyde with hydrazine in the presence of an acid catalyst.

  • Step 2: Alkylation of 4-(furan-2-yl)-1H-pyrazole with ethyl bromide under basic conditions to form 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide.

  • Step 3: Reaction of 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide with 2-(o-tolyloxy)acetamide under reflux conditions to yield N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide.

Industrial Production Methods: In industrial settings, this synthesis might be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as crystallization and column chromatography ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to yield furan derivatives with different functional groups.

  • Reduction: The nitro group in the pyrazole ring can be reduced to an amine.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

  • Substitution: Halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).

Major Products:
  • Oxidation Products: Furan carboxylic acids, furan ketones.

  • Reduction Products: Amino derivatives of pyrazole.

  • Substitution Products: Brominated furan or pyrazole derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide finds extensive applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Serves as a biochemical probe to study enzyme functions and cellular pathways.

  • Medicine: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the manufacturing of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound's biological activity is primarily due to its interaction with specific molecular targets and pathways:

  • Molecular Targets: Enzymes such as kinases and proteases.

  • Pathways Involved: Inhibition of specific signaling pathways, leading to apoptosis in cancer cells or reduction of inflammation in tissues.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Pyrazole + Acetamide 4-(Furan-2-yl), ethyl linker, o-tolyloxy Furan-pyrazole hybrid; lipophilic o-tolyloxy group
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Triazole + Acetamide Furan-2-yl, sulfanyl group, amino-triazole Anti-exudative activity; sulfur-containing backbone
N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Thiazole + Acetamide Furan-2-ylmethyl, phenyl-thiazole High water solubility (39.1 µg/mL at pH 7.4); thiazole ring
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Pyrazole + Thiophene + Acetamide 4-Methylphenoxy, thiophen-2-ylmethyl Commercial synthesis (≥99% purity); dual heterocyclic motifs
N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide Pyrazole + Hydrazino-acetamide Fluorophenyl, phenyl, hydrazino linker Extended conjugation; potential for metal chelation

Key Observations :

  • The target compound’s furan-pyrazole-ethyl-acetamide scaffold is distinct from triazole () or thiazole () analogs.
  • Substituents like o-tolyloxy enhance lipophilicity compared to the hydrophilic thiazole in or the sulfanyl group in .
  • The ethyl linker may improve metabolic stability relative to hydrazine-based analogs (e.g., ).

Pharmacological and Physicochemical Properties

Key Findings :

  • The solubility of the thiazole analog () contrasts with the likely lower solubility of the target compound due to its lipophilic o-tolyloxy group.
  • Cytoprotective Hsp90 inhibitors () indicate acetamide derivatives’ versatility in targeting chaperone proteins .

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